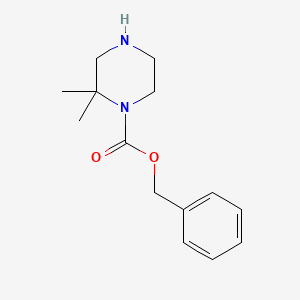

Benzyl 2,2-dimethylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2)11-15-8-9-16(14)13(17)18-10-12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSAOWHLVZPQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680035 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846052-89-9 | |

| Record name | Benzyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Benzyl 2,2-dimethylpiperazine-1-carboxylate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both established data and scientifically grounded insights.

Introduction

This compound, a substituted piperazine derivative, is a valuable building block in modern organic synthesis. The piperazine moiety is a common scaffold in a multitude of biologically active compounds, owing to its ability to modulate physicochemical properties such as solubility and basicity, which are critical for drug efficacy.[1] The introduction of a gem-dimethyl group at the 2-position of the piperazine ring imparts specific steric and conformational constraints, which can be strategically exploited in the design of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making this compound a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthetic chemistry. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and comparison with closely related analogs, such as Benzyl piperazine-1-carboxylate.

| Property | Value | Source |

| CAS Number | 846052-89-9 | [2] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Calculated |

| Molecular Weight | 248.32 g/mol | [3] |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | Inferred from analogs |

| Boiling Point | Not experimentally determined; expected to be higher than Benzyl piperazine-1-carboxylate (158-161 °C at 1.4 mmHg) due to increased molecular weight.[4] | Estimated |

| Melting Point | Not experimentally determined. The gem-dimethyl groups may disrupt crystal lattice packing, potentially leading to a lower melting point compared to unsubstituted analogs. | Estimated |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. The increased alkyl substitution likely enhances its lipophilicity. | Inferred |

| pKa | The pKa of the unprotected secondary amine is expected to be in the typical range for piperazines (around 8-9), though potentially influenced by the steric hindrance of the adjacent gem-dimethyl group. | Estimated |

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the selective N-protection of 2,2-dimethylpiperazine. The following protocol is based on well-established procedures for the Cbz-protection of piperazines.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

-

Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water) is added a base such as sodium carbonate or triethylamine (2.0 eq). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Protecting Group: Benzyl chloroformate (Cbz-Cl, 1.0-1.1 eq) is added dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet at approximately 5.1-5.2 ppm for the two protons of the -CH₂- group of the benzyl ester.

-

Piperazine Protons: A series of multiplets in the range of 2.5-3.8 ppm corresponding to the protons on the piperazine ring. The presence of the gem-dimethyl group will lead to more complex splitting patterns compared to the unsubstituted analog.

-

Methyl Protons: A singlet at around 1.1-1.3 ppm integrating to six protons, corresponding to the two methyl groups at the C2 position.

-

Amine Proton: A broad singlet for the N-H proton of the secondary amine, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the region of 155-156 ppm for the carbamate carbonyl carbon.

-

Aromatic Carbons: Signals between 127-137 ppm for the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around 67-68 ppm for the -CH₂- carbon of the benzyl ester.

-

Piperazine Carbons: Signals in the range of 40-60 ppm for the carbons of the piperazine ring. The C2 carbon bearing the gem-dimethyl groups will be a quaternary carbon and is expected to appear in this region.

-

Methyl Carbons: A signal in the aliphatic region, typically around 20-25 ppm, for the two methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ for the carbamate carbonyl group.

-

C-N Stretch: Absorptions in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to C-N stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z = 248.32).

-

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the orthogonal nature of the Cbz protecting group and the presence of a free secondary amine.

Deprotection of the Cbz Group

The benzyloxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis.

Caption: Deprotection of this compound via catalytic hydrogenolysis.

This deprotection strategy is particularly useful as it is performed under mild conditions that are compatible with many other functional groups.

Reactions of the Secondary Amine

The free secondary amine is a nucleophile and can undergo a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce substituents at the N4 position.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to introduce aromatic substituents.

The steric hindrance from the adjacent gem-dimethyl groups may influence the rate and feasibility of these reactions, a factor that can be exploited for selective synthesis.

Applications in Drug Discovery

Substituted piperazines are integral to the development of a wide range of pharmaceuticals, including antipsychotics, antihistamines, and anti-cancer agents.[5][6] The unique conformational properties imparted by the gem-dimethyl substitution in this compound make it an attractive starting material for the synthesis of novel drug candidates with potentially improved potency, selectivity, or pharmacokinetic profiles.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and organic synthesis. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.

References

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2023.

- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations.

- 846052-89-9|Benzyl 2,2-dimethylpiperazine-1-carboxyl

- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.

- (PDF) Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.

- 31166-44-6|Benzyl piperazine-1-carboxyl

- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern

- 1-BENZYLPIPERAZINE. Organic Syntheses.

- Benzyl piperazine-1-carboxyl

- Benzyl piperazine-1-carboxylate | Biochemical Reagent. MedchemExpress.com.

- 1-Z-Piperazine Benzyl piperazine-1-carboxyl

- 1-Boc-2-benzyl piperazine. Chem-Impex.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- 444666-46-0|Benzyl 2-methylpiperazine-1-carboxyl

- Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785. PubChem.

- Benzyl piperazine-1-carboxyl

- Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576. PubChem.

- Benzyl (3R)-3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 40424842. PubChem.

- Benzyl (S)-2-(cyanomethyl)

- Benzyl piperazine-1-carboxyl

- cis-Benzyl 3,5-dimethylpiperazine-1-carboxyl

- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.

- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 2016.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542. PubChem.

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University, 2023.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. 846052-89-9|this compound|BLD Pharm [bldpharm.com]

- 3. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Z-哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2,2-dimethylpiperazine-1-carboxylate, a key intermediate in medicinal chemistry. The document details a robust synthetic protocol, rooted in established principles of amine protection, and offers a thorough analysis of the spectroscopic techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The structural versatility of the piperazine nucleus allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through substitution at its two nitrogen atoms.[2] The introduction of a 2,2-dimethyl substitution pattern provides steric hindrance that can enhance metabolic stability and modulate binding affinity to biological targets.[3]

The selective functionalization of one nitrogen atom while the other remains available for further chemical modification is a common strategy in the synthesis of complex piperazine derivatives. This is typically achieved through the use of a protecting group. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[4] this compound is therefore a valuable building block for the synthesis of diverse N-substituted 2,2-dimethylpiperazine derivatives.[5]

Synthesis of this compound

The synthesis of the title compound is achieved through the N-protection of 2,2-dimethylpiperazine with benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated in the presence of a base.

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Causality Behind Experimental Choices

-

Choice of Starting Material: 2,2-dimethylpiperazine is a commercially available starting material. Its synthesis can be achieved through various routes, including the reduction of 3,3-dimethylpiperazin-2-one.[6]

-

Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is selected for its robustness and orthogonal deprotection conditions (typically catalytic hydrogenolysis), which are mild and do not interfere with many other functional groups.[4] Benzyl chloroformate is the common reagent for introducing the Cbz group.[7]

-

Choice of Base: An aqueous solution of a mild inorganic base like sodium bicarbonate or sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction.[4] This is crucial to drive the reaction to completion and to prevent the protonation of the starting amine, which would render it unreactive.

-

Choice of Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed. The organic solvent solubilizes the starting materials and the product, while the aqueous phase contains the base and sequesters the salt byproduct.

-

Temperature Control: The reaction is typically carried out at a reduced temperature (0-5 °C) initially to control the exothermicity of the reaction between benzyl chloroformate and the amine.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-Cbz protection of piperazines.[7]

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylpiperazine (1.0 eq.) in dichloromethane.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (2.0 eq.).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₂ | ~1.3 - 1.5 | s | 6H |

| -CH₂- (piperazine ring) | ~2.8 - 3.0 | t | 2H |

| -CH₂- (piperazine ring) | ~3.2 - 3.4 | t | 2H |

| -NH- | ~1.5 - 2.5 (broad) | br s | 1H |

| -O-CH₂-Ph | ~5.1 - 5.2 | s | 2H |

| Aromatic-H | ~7.2 - 7.4 | m | 5H |

-

Rationale: The gem-dimethyl protons are expected to appear as a sharp singlet in the upfield region. The methylene protons of the piperazine ring will likely appear as two distinct triplets due to their different chemical environments. The benzylic protons will be a singlet, and the aromatic protons will appear as a multiplet in the downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts (in ppm, relative to CDCl₃ at 77.16 ppm) are:

| Carbon | Expected Chemical Shift (ppm) |

| C(CH₃)₂ | ~25 - 30 |

| C(CH₃)₂ | ~50 - 55 |

| -CH₂- (piperazine ring) | ~40 - 45 |

| -CH₂- (piperazine ring) | ~45 - 50 |

| -O-CH₂-Ph | ~67 - 68 |

| Aromatic-C | ~127 - 129 |

| Aromatic-C (ipso) | ~136 - 137 |

| C=O (Carbamate) | ~155 - 156 |

-

Rationale: The aliphatic carbons of the piperazine ring and the gem-dimethyl groups will appear in the upfield region. The benzylic carbon will be around 67 ppm, and the aromatic carbons will be in the 127-137 ppm range. The carbamate carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | ~3300 - 3400 (broad) |

| C-H Stretch (Aromatic) | ~3030 - 3100 |

| C-H Stretch (Aliphatic) | ~2850 - 2960 |

| C=O Stretch (Carbamate) | ~1690 - 1710 (strong) |

| C=C Stretch (Aromatic) | ~1450 - 1600 |

| C-N Stretch | ~1220 - 1250 |

| C-O Stretch | ~1100 - 1150 |

-

Rationale: The most characteristic peak will be the strong carbonyl stretch of the carbamate group. The N-H stretch of the secondary amine, and the various C-H, C-N, and C-O stretches will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 248.1525 (for C₁₄H₂₀N₂O₂)

-

Major Fragmentation Pathways:

-

Loss of the benzyl group (C₇H₇•, m/z = 91) to give a fragment at m/z = 157.

-

Loss of the benzyloxy group (C₇H₇O•, m/z = 107) to give a fragment at m/z = 141.

-

Cleavage of the piperazine ring.

-

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for a constitutional isomer, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

Benzyl chloroformate , the reactant, is a lachrymator and is corrosive. It causes severe skin burns and eye damage and may cause respiratory irritation.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided synthetic protocol is robust and based on well-established chemical principles. The detailed characterization data, including predicted NMR, IR, and MS spectra, provides a framework for the verification of the synthesized product. Adherence to the safety guidelines is crucial for the safe handling of the chemicals involved. This guide serves as a valuable resource for scientists working on the development of novel piperazine-based compounds in the field of drug discovery.

References

-

PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link]

-

MySkinRecipes. 2,2-Dimethylpiperazine. Available at: [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]

-

de Freitas, R. L. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. Available at: [Link]

-

PubChem. Benzyl 2,4-dimethylpiperazine-1-carboxylate. Available at: [Link]

-

PubChem. Benzyl (3R)-3-methylpiperazine-1-carboxylate. Available at: [Link]

-

PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Available at: [Link]

-

Singh, S. et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]

-

Wikipedia. Benzyl chloroformate. Available at: [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate | C13H18N2O3 | CID 45072576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl Chloroformate [commonorganicchemistry.com]

- 8. 846052-89-9|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Analysis of Benzyl 2,2-dimethylpiperazine-1-carboxylate: A Technical Guide

An In-depth Examination of the Structural Elucidation of a Key Pharmaceutical Intermediate

Introduction

The structural integrity of Benzyl 2,2-dimethylpiperazine-1-carboxylate is confirmed through a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic arrangement, functional groups, and overall mass.

Molecular Structure and Properties:

-

Chemical Name: this compound

-

Molecular Weight: 248.32 g/mol [2]

-

Structure:

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl group and the piperazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Prediction |

| ~ 7.35 | Multiplet | 5H | Ar-H (Phenyl) | The five protons on the phenyl ring are in a complex environment and are expected to resonate as a multiplet in the aromatic region. |

| ~ 5.15 | Singlet | 2H | -O-CH₂ -Ph | The benzylic protons are adjacent to an oxygen atom, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet. |

| ~ 3.60 | Triplet | 2H | Piperazine ring CH₂ | These protons are adjacent to a methylene group, leading to a triplet splitting pattern. |

| ~ 2.80 | Triplet | 2H | Piperazine ring CH₂ | These protons are also adjacent to a methylene group, resulting in a triplet. |

| ~ 2.50 | Singlet | 1H | NH | The N-H proton signal can be broad and its chemical shift is solvent-dependent. It is often observed as a singlet. |

| ~ 1.30 | Singlet | 6H | -C(CH₃ )₂ | The six protons of the two methyl groups are equivalent and are not coupled to any other protons, resulting in a sharp singlet in the aliphatic region. |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale for the Prediction |

| ~ 155 | C=O (Carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. |

| ~ 137 | Ar-C (Quaternary) | The quaternary carbon of the phenyl ring attached to the benzylic group. |

| ~ 128.5 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~ 128.0 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~ 127.8 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~ 67 | -O-C H₂-Ph | The benzylic carbon is attached to an electronegative oxygen atom, causing a downfield shift. |

| ~ 55 | -C (CH₃)₂ | The quaternary carbon of the piperazine ring bearing the two methyl groups. |

| ~ 48 | Piperazine ring C H₂ | Carbon atoms of the piperazine ring adjacent to the nitrogen atoms. |

| ~ 45 | Piperazine ring C H₂ | Carbon atoms of the piperazine ring adjacent to the nitrogen atoms. |

| ~ 25 | -C(C H₃)₂ | The carbons of the two equivalent methyl groups appear in the aliphatic region. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration | Functional Group | Significance |

| ~ 3300 | N-H Stretch | Secondary Amine | Indicates the presence of the N-H bond in the piperazine ring. |

| 3100-3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds in the phenyl ring. |

| 2950-2850 | C-H Stretch | Aliphatic | Corresponds to the C-H bonds of the methyl and methylene groups. |

| ~ 1690 | C=O Stretch | Carbamate | A strong absorption band characteristic of the carbonyl group in the carbamate linkage. This is a key diagnostic peak. |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~ 1240 | C-N Stretch | Amine/Carbamate | Associated with the stretching vibrations of the C-N bonds. |

| ~ 1100 | C-O Stretch | Ester | Corresponds to the C-O bond of the carbamate group. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 248.32, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the benzyl group: A significant fragment would be observed at m/z = 157, resulting from the cleavage of the benzyl group (C₇H₇, mass = 91).

-

Formation of the benzyl cation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

-

Fragmentation of the piperazine ring: Various fragments resulting from the cleavage of the piperazine ring would also be expected, providing further structural information.

-

IV. Experimental Protocols

While specific experimental data for this compound is not provided in the search results, the following are generalized, industry-standard protocols for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

B. IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

C. Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample to generate charged molecules.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

V. Visualization of Spectroscopic Relationships

The following diagram illustrates the complementary nature of the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Workflow illustrating the contribution of each spectroscopic technique to the final structural verification.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and quality assessment. While this guide presents a theoretical interpretation based on established principles, access to actual experimental data from suppliers such as BLD Pharm or through dedicated analytical services is essential for definitive characterization in a research or industrial setting. The methodologies and predicted data herein serve as a valuable reference for scientists and professionals working with this and related heterocyclic compounds, ensuring the integrity and quality of materials used in drug discovery and development.

References

Please note that while the following sources confirm the existence and basic properties of the compound, they do not provide the full spectroscopic data discussed in this guide. The spectral interpretations are based on established chemical principles.

- Google Patents.

-

The Royal Society of Chemistry. Contents. [Link]

-

Arctom. CAS NO. 846052-89-9 | this compound. [Link]

- Google Patents.

- Google Patents. CN1634901A - Process for preparing N-benzyl piperazine.

-

Elsevier. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

- Google Patents. (12)

- Google Patents. ( 12 )

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0014927). [Link]

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0000305). [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

Sources

- 1. CAS 846052-89-9: benzyl 2,2-dimethylpiperazine-1-carboxyla… [cymitquimica.com]

- 2. 846052-89-9|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 846052-89-9 CAS MSDS (1-CBZ-2,2-DIMETHYL-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Benzyl 2,2-dimethylpiperazine-1-carboxylate as a building block in organic synthesis

An In-Depth Technical Guide to Benzyl 2,2-dimethylpiperazine-1-carboxylate as a Building Block in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of a gem-dimethyl group at the C2 position of the piperazine ring introduces unique conformational constraints and steric properties that can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles of target molecules. This document details the synthesis of the title compound, provides in-depth protocols for its key synthetic transformations—including N-alkylation and N-arylation—and discusses the strategic considerations for the subsequent removal of the benzyloxycarbonyl (Cbz) protecting group. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and process development.

Introduction: The Strategic Value of the 2,2-Dimethylpiperazine Scaffold

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs.[1] Its prevalence is due to the advantageous physicochemical properties it imparts, such as improved aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of substituents onto the piperazine core allows for fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly strategic building block for several key reasons:

-

Monofunctionalization: The benzyloxycarbonyl (Cbz) group at the N1 position effectively blocks one of the two reactive secondary amines, permitting selective functionalization at the N4 position.[2]

-

Conformational Rigidity: The gem-dimethyl group at the C2 position restricts the conformational flexibility of the piperazine ring. This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Steric Influence: The steric bulk of the dimethyl group can be used to probe steric pockets within a binding site or to shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Chiral Potential: While the title compound is achiral, the synthetic routes to piperazines can be adapted to create chiral derivatives, making this scaffold versatile for asymmetric synthesis.[3]

This guide will explore the practical synthesis and application of this building block, providing the necessary detail for its successful implementation in a research or development setting.

Figure 1: Logical structure of the technical guide.

Synthesis of this compound

The most direct and reliable method for the synthesis of the title compound is the reaction of 2,2-dimethylpiperazine with benzyl chloroformate (Cbz-Cl). This is a standard N-protection reaction.[4]

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

2,2-Dimethylpiperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,2-dimethylpiperazine (1.0 eq.) in dichloromethane (approx. 0.1-0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add sodium carbonate (1.5 eq.) or triethylamine (1.2 eq.) to the stirred solution.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled suspension. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.

Scientific Rationale

The choice of base is crucial for this reaction. An inorganic base like sodium carbonate or a tertiary amine base like triethylamine is used to neutralize the hydrochloric acid generated during the acylation reaction.[4] Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction and minimize potential side reactions. The use of a slight excess of benzyl chloroformate ensures complete conversion of the starting piperazine. The aqueous work-up is designed to remove the base, any remaining salts, and water-soluble impurities.

Key Synthetic Transformations

The primary utility of this compound lies in the selective functionalization of the N4-position. The most common transformations are N-alkylation and N-arylation.

N-Alkylation

N-alkylation can be achieved through two principal methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[2]

This method is a straightforward nucleophilic substitution reaction.

Step-by-Step Procedure:

-

Suspension: To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Scientific Rationale: A weak inorganic base like K₂CO₃ is sufficient to act as a proton scavenger without promoting side reactions. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Reductive amination is a milder alternative to direct alkylation and is particularly useful for introducing more complex alkyl groups.[2]

Step-by-Step Procedure:

-

Iminium Formation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[2]

Scientific Rationale: This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is the preferred reducing agent as it is selective for iminiums over carbonyls and is less sensitive to moisture than other hydrides like sodium borohydride.

Figure 2: Workflow for N-Alkylation methods.

N-Arylation

The formation of an N-aryl bond is typically accomplished using palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5] This reaction has broad scope and functional group tolerance.

General Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Key Components:

-

Aryl Halide (Ar-X): Aryl bromides, chlorides, or triflates are commonly used.

-

Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

-

Phosphine Ligand: A wide variety of ligands can be used, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) often providing the best results.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used.

General Procedure Outline:

-

To an oven-dried flask, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl halide and this compound.

-

Add the anhydrous solvent and heat the reaction mixture (typically 80-110 °C) until the starting materials are consumed.

-

After cooling, the reaction is typically diluted with an organic solvent, filtered through celite to remove palladium residues, and then subjected to an aqueous work-up and purification by column chromatography.

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the piperazine nitrogen to the palladium center, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of these elementary steps and prevents catalyst decomposition.[6]

Application in Medicinal Chemistry: A Representative Example

While a specific blockbuster drug may not originate from this exact starting material, its structural motif is highly relevant. For instance, the drug Vortioxetine (an antidepressant) contains a 2,4-dimethylphenyl group attached to a piperazine.[2] The synthesis of analogs of such drugs often involves the coupling of a substituted piperazine with an aryl halide, a reaction for which this compound is an ideal precursor.

Table 1: Representative Synthetic Transformations

| Transformation | Reagents & Conditions | Typical Yield Range | Reference |

| Direct Alkylation | Benzyl bromide, K₂CO₃, DMF, 80 °C | 70-95% | |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃, DCE, rt | 75-90% | [2] |

| N-Arylation | 4-Bromotoluene, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 60-85% | [5] |

(Yields are representative for N-substituted piperazines and may vary depending on the specific substrates and conditions used.)

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The final step after functionalizing the N4-position is often the removal of the Cbz group to liberate the N1 amine, which can then be used for further derivatization or may be required for biological activity. Several reliable methods exist for Cbz deprotection.

Method 1: Catalytic Hydrogenolysis

This is the most common and often cleanest method for Cbz removal.

Step-by-Step Procedure:

-

Dissolve the Cbz-protected piperazine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol% by weight).

-

Place the reaction mixture under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is usually complete within a few hours.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine.

Scientific Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, leading to a very clean reaction. This method is not suitable for substrates containing other reducible functional groups like alkenes, alkynes, or nitro groups.

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 3. Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 73012224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP3414231B1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Applications of Benzyl 2,2-dimethylpiperazine-1-carboxylate in Medicinal Chemistry

Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a highly attractive moiety for drug design.[4][5] This guide introduces Benzyl 2,2-dimethylpiperazine-1-carboxylate, a largely unexplored derivative, as a versatile starting point for the development of novel therapeutics. We will delve into its synthesis, chemical properties, and, most importantly, its potential applications across several therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, actionable experimental protocols to unlock the potential of this promising chemical entity.

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This simple structure belies its profound impact on drug discovery. The presence of two nitrogen atoms allows for the modulation of basicity and the introduction of diverse substituents, enabling fine-tuning of both pharmacokinetic and pharmacodynamic properties.[4][6]

Physicochemical Properties and Pharmacokinetic Advantages

Piperazine-containing compounds often exhibit improved aqueous solubility and a favorable pKa, which can lead to better absorption and distribution in the body.[3] The ability of the nitrogen atoms to form hydrogen bonds or ionic interactions with biological targets is a key contributor to the pharmacological effects of many piperazine-based drugs.[7] Furthermore, the piperazine ring can act as a rigid spacer or a flexible linker, allowing for the precise positioning of pharmacophoric groups for optimal target engagement.[4]

The Role of N-Substitution in Modulating Biological Activity

The true versatility of the piperazine scaffold lies in the ease of substitution at its nitrogen atoms. N-acyl or N-aryl piperazines are common motifs in approved drugs.[7] These substitutions can dramatically alter the biological activity of the parent molecule, transforming a simple scaffold into a potent and selective therapeutic agent.

The Significance of the Benzyl Carbamate Protecting Group in Synthesis

The benzyl carbamate (Cbz or Z) group in this compound serves as a readily removable protecting group for one of the piperazine nitrogens. This allows for selective functionalization of the other nitrogen atom. The Cbz group can be easily cleaved by hydrogenolysis, a clean and efficient reaction, making it an ideal choice for multi-step synthetic campaigns.[8]

Introducing this compound: A Novel Scaffold for Exploration

This compound presents a unique opportunity for medicinal chemists. The gem-dimethyl substitution at the 2-position is anticipated to impart several interesting properties. It may sterically hinder metabolism at the adjacent carbon atoms, potentially increasing the metabolic stability and half-life of derivative compounds. Furthermore, the dimethyl groups will influence the conformational flexibility of the piperazine ring, which could lead to enhanced selectivity for specific biological targets.

Synthesis and Chemical Properties

While specific literature on the synthesis of this compound is scarce, its preparation can be reasonably extrapolated from established methods for similar compounds.

Proposed Synthetic Routes

A plausible synthetic route would involve the reaction of a suitably protected 2,2-dimethylpiperazine with benzyl chloroformate. The synthesis of the 2,2-dimethylpiperazine precursor is a key step that can be achieved through various published methods for substituted piperazines.

Step 1: Synthesis of 2,2-dimethylpiperazine

This protocol is adapted from general methods for synthesizing substituted piperazines.

-

Reaction Setup: To a solution of ethylenediamine in a suitable solvent such as ethanol, add 2,2-dimethyl-1,3-dibromopropane under an inert atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2,2-dimethylpiperazine.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 2,2-dimethylpiperazine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a base like triethylamine or diisopropylethylamine (DIPEA).

-

Addition of Benzyl Chloroformate: Cool the solution to 0°C in an ice bath. Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the reaction mixture.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Key Chemical Properties and Reactivity

The primary reactive sites of this compound are the two nitrogen atoms.

The benzyl carbamate can be readily removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This regenerates the free amine at the 1-position, allowing for further derivatization.

The secondary amine at the 4-position is available for a wide range of chemical transformations, including:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl substituents.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aryl or heteroaryl moieties.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The Influence of the 2,2-dimethyl Substitution on Conformation and Metabolism

The gem-dimethyl group is expected to have a significant impact on the molecule's properties. It can restrict the conformational freedom of the piperazine ring, potentially locking it into a preferred chair or boat conformation. This can be advantageous for improving binding affinity and selectivity to a biological target. From a pharmacokinetic perspective, the methyl groups can act as metabolic blockers, preventing enzymatic oxidation at the adjacent carbon and potentially at the nearby nitrogen, thereby increasing the compound's metabolic stability.

Potential Therapeutic Applications and Drug Design Strategies

The versatility of the this compound scaffold makes it a promising starting point for drug discovery in multiple therapeutic areas.[2][3][9]

Rationale for Exploration in Central Nervous System (CNS) Disorders

Piperazine derivatives have a rich history in the development of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[10][11] Many of these compounds act on monoamine pathways by modulating serotonin and dopamine receptors.[10]

The piperazine moiety is a well-known pharmacophore for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. By appending appropriate aryl or heteroaryl groups to the N-4 position of the 2,2-dimethylpiperazine core, it is possible to design novel ligands with tailored selectivity profiles for these receptors.

Many successful antipsychotic and antidepressant drugs, such as aripiprazole and vortioxetine, feature a piperazine core.[11] The unique conformational constraints imposed by the 2,2-dimethyl substitution could lead to novel compounds with improved efficacy and reduced side effect profiles compared to existing treatments.

Caption: CNS drug discovery workflow.

Applications in Oncology

The piperazine scaffold is also prevalent in oncology, particularly in the design of kinase inhibitors.[9]

Many kinase inhibitors utilize a piperazine moiety to improve solubility and to project vectors towards the solvent-exposed region of the ATP-binding pocket. The N-4 nitrogen of the 2,2-dimethylpiperazine core can be functionalized with various pharmacophoric groups known to interact with specific kinases.

Beyond kinase inhibition, piperazine derivatives have demonstrated broad anti-proliferative activity against various cancer cell lines.[12] The mechanism of action can vary, from inducing apoptosis to inhibiting cell cycle progression.[9] A library of derivatives based on the this compound scaffold could be screened against a panel of cancer cell lines to identify novel anti-cancer agents.

Potential in Infectious Diseases

Piperazine derivatives have shown promise as antimicrobial, antifungal, and antiparasitic agents.[13] The development of new anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens.

The structural features of this compound can be leveraged to design novel anti-infective compounds. For instance, the introduction of specific side chains known to disrupt bacterial cell walls or inhibit essential enzymes could lead to potent new antibiotics.

Cardiovascular and Metabolic Diseases

The piperazine ring is also found in drugs used to treat cardiovascular and metabolic disorders.[7] This is often due to their ability to modulate the activity of ion channels or GPCRs involved in these disease processes.

By systematically varying the substituents on the piperazine core, it is possible to explore the vast chemical space and identify novel modulators of cardiovascular and metabolic targets.

Experimental Protocols for Lead Generation and Optimization

General Protocol for Library Synthesis via Parallel Chemistry

-

Scaffold Preparation: Synthesize and purify several grams of this compound as the starting material.

-

Reaction Plate Setup: In a 96-well reaction block, dispense a solution of the starting material in a suitable solvent (e.g., DCM or dichloroethane).

-

Reagent Addition: To each well, add a different aldehyde or ketone for reductive amination, or a different aryl halide and palladium catalyst for Buchwald-Hartwig coupling.

-

Reaction and Work-up: Seal the reaction block and heat as required. After the reaction is complete, perform a parallel work-up, which can involve liquid-liquid extraction or solid-phase extraction.

-

Purification and Analysis: Purify the compounds using high-throughput purification techniques like mass-directed preparative HPLC. The purity and identity of each compound are confirmed by LC-MS and NMR.

High-Throughput Screening (HTS) Cascade for a Hypothetical Target

The following table outlines a typical HTS cascade for identifying inhibitors of a hypothetical kinase target.

| Phase | Assay Type | Purpose | Key Metrics |

| Primary Screen | Biochemical Assay (e.g., TR-FRET, FP) | Identify initial hits from the compound library. | % Inhibition, Z' |

| Hit Confirmation | Dose-Response Curve in Biochemical Assay | Confirm activity and determine potency. | IC50 |

| Orthogonal Assay | Different Biochemical Assay Format | Rule out assay artifacts. | IC50 |

| Cellular Assay | Target Engagement or Phenotypic Assay | Confirm activity in a cellular context. | EC50 |

| Selectivity Profiling | Panel of Related Kinases | Determine selectivity against other kinases. | IC50 values |

| Lead Optimization | Further Cellular Assays, ADME Profiling | Guide medicinal chemistry efforts. | Various |

Lead Optimization Strategies

Caption: The iterative cycle of lead optimization.

Once a promising lead compound is identified, the lead optimization phase begins. This involves a multidisciplinary effort to improve the compound's potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) is systematically explored by synthesizing and testing a focused library of analogs.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique structural features, particularly the 2,2-dimethyl substitution, offer intriguing possibilities for enhancing metabolic stability and target selectivity. The synthetic accessibility and the vast chemical space that can be explored through derivatization make it an attractive starting point for drug discovery campaigns in CNS disorders, oncology, infectious diseases, and beyond. The experimental strategies and protocols outlined in this guide provide a roadmap for researchers to begin unlocking the full therapeutic potential of this versatile chemical entity. As our understanding of disease biology continues to evolve, scaffolds like this compound will be invaluable tools in the hands of innovative medicinal chemists.

References

- CN109627190B - Synthesis method of benzyl carbazate - Google P

- CN1634901A - Process for preparing N-benzyl piperazine - Google P

- 1 - Organic Syntheses Procedure. (URL: )

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (URL: [Link])

-

Piperazine Scaffold Research Articles - Page 1 | R Discovery. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])

-

Benzyl 2,4-dimethylpiperazine-1-carboxylate | C14H20N2O2 | CID 110707785 - PubChem. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (URL: [Link])

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

- WO2002048124A2 - Piperazine derivatives - Google P

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (URL: [Link])

-

[PDF] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Semantic Scholar. (URL: [Link])

-

(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. (URL: [Link])

-

A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (URL: [Link])

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. (URL: [Link])

-

Piperazine-containing anticancer agents having metal complexes. - ResearchGate. (URL: [Link])

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. (URL: [Link])

-

The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])

-

Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (URL: [Link])

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Biological Potential of Benzyl 2,2-dimethylpiperazine-1-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold and the Strategic Importance of 2,2-Dimethyl and Benzyl Carboxylate Moieties

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2] Its prevalence stems from its versatile structure, which allows for substitutions at the 1 and 4 positions, enabling the fine-tuning of physicochemical and pharmacological properties.[1] This guide focuses on a specific, yet underexplored, class of piperazine derivatives: those bearing a benzyl 2,2-dimethylpiperazine-1-carboxylate core.

The introduction of gem-dimethyl groups at the C2 position of the piperazine ring is a strategic design element. This substitution can enhance metabolic stability by sterically hindering enzymatic degradation, a common challenge in drug development.[3] Furthermore, the benzyl carboxylate group at the N1 position not only serves as a protecting group during synthesis but can also influence the molecule's lipophilicity and interaction with biological targets. This unique combination of structural features suggests that derivatives of this compound may possess novel biological activities worthy of investigation.

This technical guide will provide an in-depth exploration of the potential biological activities of this class of compounds, drawing upon the extensive literature on related piperazine derivatives. We will delve into the rationale behind experimental designs for evaluating their anticancer, antimicrobial, and antiviral potential, and provide detailed protocols for key assays.

Anticipated Biological Activities and Investigational Strategies

Given the broad spectrum of activity associated with the piperazine scaffold, derivatives of this compound are hypothesized to exhibit significant potential in several therapeutic areas. The following sections will explore these possibilities and outline robust experimental approaches for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine moiety is a common feature in many anticancer agents.[2][4] Its derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer development.[2]

Based on existing research on piperazine-containing anticancer agents, derivatives of this compound could potentially exert their effects through various mechanisms. The aryl group of the benzyl moiety and any further substitutions on the second nitrogen of the piperazine ring will be critical determinants of activity. For instance, the introduction of different substituted aryl groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins such as kinases or other enzymes involved in cell proliferation.[5]

The gem-dimethyl substitution, by increasing metabolic stability, could lead to a more sustained therapeutic effect. Structure-activity relationship (SAR) studies would be crucial to understanding the impact of different substituents on anticancer potency. A library of derivatives with systematic variations in the benzyl group and the substituent at the N4 position should be synthesized to explore these relationships.

A systematic approach is required to evaluate the anticancer potential of these novel derivatives. The following workflow outlines the key experimental stages:

Figure 1: A generalized experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against various cancer cell lines.

Materials:

-

Synthesized this compound derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[6]

-

Normal cell line (e.g., MCF10A) for selectivity assessment[8]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

| Compound ID | Derivative Substituent | Cancer Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) |

| BZP-DM-01 | 4-Chloro-benzyl (N4) | MCF-7 | Data to be generated | Data to be generated |

| BZP-DM-02 | 4-Methoxy-benzyl (N4) | MCF-7 | Data to be generated | Data to be generated |

| BZP-DM-03 | 3,4-Dichloro-benzyl (N4) | A549 | Data to be generated | Data to be generated |

| ... | ... | ... | ... | ... |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperazine derivatives have a long history of use as antimicrobial agents.[9] Their mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[10][11]

The antimicrobial activity of this compound derivatives will likely be influenced by their lipophilicity and electronic properties. The presence of the benzyl group can enhance membrane permeability, allowing the compound to reach intracellular targets. Modifications to the benzyl ring and the N4 substituent can be used to optimize activity against specific pathogens. For example, the introduction of halogen atoms on the aromatic rings has been shown to increase the antimicrobial potency of some heterocyclic compounds.[12]

The evaluation of antimicrobial activity typically involves a tiered approach, starting with primary screening to identify active compounds, followed by quantitative assays to determine their potency.

Figure 2: A standard workflow for the evaluation of the antimicrobial activity of novel synthetic compounds.

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[13][14]

Objective: To determine the lowest concentration of the synthesized derivatives that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each compound in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic/antifungal.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: